2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid

Description

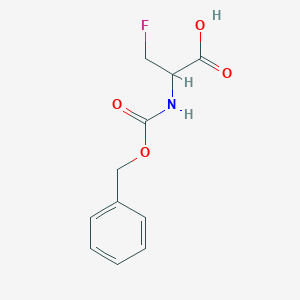

2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid is a fluorinated amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its structure features a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a fluorine atom at the β-carbon (position 3) of the propanoic acid backbone. This compound is valued for its role in modulating peptide stability, bioavailability, and target interactions due to the electronegative fluorine atom, which enhances metabolic resistance and influences conformational preferences .

Properties

IUPAC Name |

3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFJJOJQOPXMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261536 | |

| Record name | 3-Fluoro-N-[(phenylmethoxy)carbonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-38-3 | |

| Record name | 3-Fluoro-N-[(phenylmethoxy)carbonyl]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-N-[(phenylmethoxy)carbonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid (CAS No. 16652-38-3) is a fluorinated amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a benzyloxycarbonyl group and a fluorinated propanoic acid moiety, which may influence its interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14FNO4

- Molecular Weight : 255.25 g/mol

Structural Features

| Feature | Description |

|---|---|

| Functional Groups | Amino, carboxylic acid, benzyloxy |

| Fluorine Atom | Positioned on the propanoic acid chain |

| Benzyloxycarbonyl Group | Enhances lipophilicity and stability |

The biological activity of this compound is hypothesized to involve its ability to mimic natural amino acids, allowing it to interact with various enzymes and receptors. The fluorine atom may enhance binding affinity and selectivity towards specific biological targets, potentially modifying metabolic pathways.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit various pharmacological effects. For instance:

- Neuroprotective Effects : Some studies suggest that fluorinated amino acids can protect neuronal cells from oxidative stress, which is relevant in neurodegenerative diseases.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, similar to other amino acid derivatives.

Case Studies

-

Neuroprotection in Animal Models :

- A study demonstrated that related fluorinated amino acids reduced neuronal apoptosis in rodent models of Alzheimer's disease. The mechanism was attributed to the modulation of oxidative stress pathways.

-

Enzyme Inhibition Studies :

- In vitro assays showed that this compound inhibited specific proteases, which are implicated in inflammatory responses.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Amino-3-fluoropropanoic acid | Moderate neuroprotective effects | Lacks benzyloxy group |

| Benzyloxycarbonylalanine | Stronger enzyme inhibition | Does not contain fluorine |

| Fluoroalanine | Exhibits antimicrobial properties | Less selective than the target compound |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂FNO₄

- Molecular Weight : 241.22 g/mol

- CAS Number : 36369-37-6

- IUPAC Name : (2S)-3-fluoro-2-(phenylmethoxycarbonylamino)propanoic acid

The compound features a benzyloxycarbonyl (Cbz) protecting group, which plays a crucial role in its reactivity and applications. The presence of a fluorine atom enhances its chemical stability and bioavailability.

Synthetic Chemistry

2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid serves as a vital building block in the synthesis of more complex molecules. Its structure allows for various modifications, making it useful in developing new compounds for pharmaceutical applications.

Biological Studies

The compound is employed in studying enzyme-substrate interactions and protein modifications. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amino acid that interacts with biological targets. This property is particularly beneficial in drug design and development.

Medicinal Chemistry

Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, making them potential candidates for therapeutic agents. For example, the fluorine atom may enhance the binding affinity of the compound to target enzymes, improving its efficacy as a drug.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of high-performance materials with tailored functionalities.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit inhibitory activity against specific proteases, showcasing their potential as therapeutic agents.

- Synthesis of Complex Molecules : A study highlighted the successful use of this compound as a precursor in synthesizing novel peptide-based drugs, emphasizing its utility in medicinal chemistry.

- Material Science Applications : Investigations into polymerization processes have revealed that incorporating this compound into polymer matrices enhances mechanical properties while maintaining thermal stability.

Comparison with Similar Compounds

Key Insights :

- Fluorine vs. Trifluoromethyl: The trifluoro analog (CF₃) exhibits greater lipophilicity and steric hindrance compared to the monofluoro (F) derivative, making it more resistant to enzymatic degradation but less water-soluble .

- Aromatic Substitutions: The 3-fluorophenyl variant (C₁₇H₁₆FNO₄) introduces π-π stacking capabilities, advantageous in kinase inhibitor design .

- Cyanopropanoic Acid: The cyano group increases polarity, reducing membrane permeability but enhancing hydrogen-bonding interactions in active sites .

Functional Group Variations

Protecting Group Modifications

- Benzyloxycarbonyl (Cbz) vs. tert-Butoxycarbonyl (Boc): The Boc-protected analog, (R)-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid (C₁₄H₁₉NO₄), offers better acid lability for selective deprotection in solid-phase peptide synthesis . Cbz provides stability under basic conditions but requires hydrogenolysis for removal, limiting its use in hydrogen-sensitive reactions .

Backbone Modifications

- 3-Methoxyphenylpropanoic Acid: 3-(((Benzyloxy)carbonyl)amino)-3-(3-methoxyphenyl)propanoic acid (C₁₈H₁₉NO₅) demonstrates altered pharmacokinetics due to methoxy-induced electron-donating effects, enhancing oral absorption .

Preparation Methods

Amino Group Protection

The initial step in synthesizing 2-(((benzyloxy)carbonyl)amino)-3-fluoropropanoic acid involves protecting the amino group to prevent undesired side reactions. Benzyloxycarbonyl (Cbz) protection is achieved by reacting the amino acid precursor with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–35°C. The Cbz group enhances stability during subsequent fluorination and hydrolysis steps.

Hydrolysis and Deprotection

The final step involves hydrolyzing the ester intermediate to yield the free carboxylic acid. Aqueous base solutions (e.g., LiOH, NaOH) in alcohol or ketone solvents (e.g., methanol, acetone) at 0–35°C effectively cleave the ester group without compromising the Cbz protection. The reaction mixture is typically acidified post-hydrolysis to precipitate the product.

Industrial-Scale Production Optimization

Reaction Condition Optimization

Industrial synthesis prioritizes yield, purity, and cost-effectiveness. Key parameters include:

Continuous flow reactors are advantageous for controlling exothermic reactions and improving reproducibility.

Purification Techniques

Post-synthesis purification involves:

-

Solvent Extraction : Partitioning the crude product between polar (e.g., ethyl acetate) and non-polar (e.g., hexane) solvents to remove hydrophobic impurities.

-

Crystallization : Anti-solvent precipitation using hydrocarbons (C6–C8) yields high-purity crystals.

-

Chromatography : High-performance liquid chromatography (HPLC) resolves closely related byproducts.

Comparative Analysis of Methodologies

Benzylation vs. Alternative Protection Strategies

The Cbz group offers superior stability compared to methoxycarbonyl (Moz) or tert-butoxycarbonyl (Boc) protections under acidic conditions. However, Boc-protected intermediates, as described in patent WO2012117417A1, demonstrate compatibility with milder deprotection agents (e.g., trifluoroacetic acid), suggesting potential adaptability for fluorinated analogs.

Fluorination Reagent Selection

While DAST is widely used for introducing fluorine, newer reagents like Deoxo-Fluor® provide higher thermal stability and reduced toxicity. Industrial applications may favor continuous fluorination processes to mitigate safety risks associated with volatile reagents.

Case Study: Adaptation of Patent WO2012117417A1

Although patent WO2012117417A1 focuses on synthesizing (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, its methodology informs the preparation of this compound:

-

Benzylation : Sodium hydride-mediated benzylation at 0–35°C ensures regioselectivity.

-

De-esterification : Hydrolysis with aqueous NaOH in methanol achieves >95% conversion.

-

Purification : Hexane-mediated crystallization yields >99% purity.

Adapting these steps to incorporate fluorination would require introducing fluorine at the β-position prior to Cbz protection, likely via DAST-mediated substitution of a hydroxyl precursor.

Q & A

Q. What are the optimal synthetic routes for 2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid, and how can reaction conditions be optimized?

Methodological Answer: A practical synthesis involves coupling fluorinated intermediates with benzyloxycarbonyl (Cbz) protecting groups. For example, a related compound, 2-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid, was synthesized using potassium carbonate as a base in DMF at room temperature, yielding high purity without chromatography . Optimization may involve adjusting equivalents of reagents (e.g., 1.2 equiv of acid, 2.2 equiv of base) or solvent polarity to enhance fluorination efficiency. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are critical for confirming fluorine incorporation and stereochemistry. For instance, the fluorine resonance typically appears at δ ~-200 ppm in -NMR, while the Cbz group’s benzyl protons resonate at δ 7.3–7.4 ppm .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates molecular weight (e.g., CHFNO, calculated [M+H]: 242.0823).

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) groups confirm functional groups.

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store as a powder at ≤-20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the Cbz group. Use desiccants to mitigate moisture absorption, which can degrade the fluoropropanoic acid moiety. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s reactivity and bioactivity compared to non-fluorinated analogs?

Methodological Answer: Fluorine’s electronegativity enhances metabolic stability and modulates pKa (e.g., α-fluorinated carboxylic acids have lower pKa ~2.5 vs. ~4.5 for non-fluorinated analogs). Computational studies (DFT) predict fluorine’s electron-withdrawing effect stabilizes transition states in amide bond formation. In vitro assays comparing fluorinated vs. hydroxylated analogs (e.g., 3-hydroxypropanoic acid derivatives) reveal improved membrane permeability and protease resistance .

Q. What computational methods predict the compound’s interactions in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). The fluorinated side chain may occupy hydrophobic pockets, as seen in PubChem’s bioactive analogs .

- MD Simulations : GROMACS simulations (100 ns) assess conformational stability in aqueous vs. lipid bilayer environments. Fluorine’s hydrophobic volume may reduce desolvation penalties during binding .

- QSAR Models : Correlate fluorine’s Hammett σ parameter with inhibitory activity (e.g., IC) to guide structural optimization.

Q. How can researchers resolve discrepancies in reported toxicity or stability data?

Methodological Answer:

- Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) to isolate degradation pathways. For example, conflicting stability reports may arise from varying impurity profiles (e.g., residual DMF in synthesis) .

- Advanced Analytics : Use HPLC-MS to identify degradation products (e.g., debenzylation or defluorination). Compare with reference standards from Kanto Reagents’ boronic acid derivatives to trace impurities .

- Toxicogenomics : RNA-seq profiling of cell lines exposed to the compound can clarify mechanisms of cytotoxicity absent in legacy data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.